Product packaging for Crufomate-d6(Cat. No.:)

Crufomate-d6

Cat. No.: B12423724
M. Wt: 297.75 g/mol
InChI Key: BOFHKBLZOYVHSI-RKAHMFOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CAS Registry and IUPAC Nomenclature

This compound is formally registered under CAS number 1794892-06-0, distinguishing it from the non-deuterated parent compound crufomate (CAS 299-86-5). The IUPAC name for this compound is O-(4-tert-butyl-2-chlorophenyl) O-methyl deuterated N,N-diethylphosphoramidate, reflecting the substitution of six hydrogen atoms with deuterium at specific molecular positions. This nomenclature adheres to IUPAC Rule C-813.4 for isotopically modified compounds, which mandates explicit designation of deuterium substitution sites in the structural formula.

Table 1: Comparative registry data for crufomate derivatives

Property This compound Crufomate
CAS Number 1794892-06-0 299-86-5
Molecular Formula C12H13D6ClNO3P C12H19ClNO3P
Exact Mass (Da) 297.75 291.71

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR analysis of this compound reveals characteristic signal attenuation corresponding to deuterium substitution. The non-deuterated crufomate exhibits distinct resonances for methyl groups in the diethylphosphoramidate moiety (δ 1.25 ppm, triplet) and tert-butyl aromatic substituents (δ 1.35 ppm, singlet). In the deuterated analog, these signals show reduced intensity proportional to the deuteration level, with complete disappearance of protons from the six substituted positions.

Carbon-13 NMR further corroborates the deuteration pattern through isotopic shifts. The methyl carbon adjacent to oxygen in the phosphoramidate group demonstrates an upfield shift of 0.3 ppm in this compound compared to the non-deuterated form, consistent with reduced spin-spin coupling effects from deuterium substitution.

Isotopic Labeling Patterns and Deuterium Incorporation Sites

Deuterium incorporation occurs predominantly at the methyl groups of the N,N-diethylphosphoramidate moiety and the tert-butyl substituent on the aromatic ring. Mass spectrometric analysis confirms six deuterium atoms through molecular ion cluster patterns at m/z 297.75 ([M+H]+) with characteristic +6 Da shift compared to the native compound.

Figure 1: Deuterium distribution in this compound

  • N,N-Diethyl groups: Four deuterium atoms (two per ethyl group) at methylene positions
  • tert-Butyl group: Two deuterium atoms at terminal methyl carbons
  • Aromatic ring: No deuterium substitution, preserving original chlorophenyl reactivity

This labeling strategy minimizes isotopic dilution effects in analytical applications while maintaining the compound's chromatographic behavior comparable to non-deuterated crufomate.

Comparative Analysis with Non-deuterated Crufomate

The isotopic modification in this compound induces measurable differences in physicochemical properties despite structural similarity:

Table 2: Key comparative properties

Property This compound Crufomate
Boiling Point 242.6-244.4°C 242.6-244.4°C
Melting Point 140-140.9°F 140-140.9°F
LogP (Octanol-Water) 3.72 ± 0.15 3.68 ± 0.12
Retention Time (RP-HPLC) 13.42 min 13.39 min

The minimal chromatographic retention time difference (Δt = 0.03 min) enables effective co-elution with native crufomate during LC-MS analyses, facilitating accurate isotope dilution quantification. Fourier-transform infrared spectroscopy (FTIR) reveals identical functional group signatures between the two compounds, confirming that deuteration does not alter fundamental vibrational modes of the phosphoramidate or chlorophenyl groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19ClNO3P B12423724 Crufomate-d6

Properties

Molecular Formula

C12H19ClNO3P

Molecular Weight

297.75 g/mol

IUPAC Name

N-[(4-tert-butyl-2-chlorophenoxy)-(trideuteriomethoxy)phosphoryl]-1,1,1-trideuteriomethanamine

InChI

InChI=1S/C12H19ClNO3P/c1-12(2,3)9-6-7-11(10(13)8-9)17-18(15,14-4)16-5/h6-8H,1-5H3,(H,14,15)/i4D3,5D3

InChI Key

BOFHKBLZOYVHSI-RKAHMFOGSA-N

Isomeric SMILES

[2H]C([2H])([2H])NP(=O)(OC1=C(C=C(C=C1)C(C)(C)C)Cl)OC([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(=O)(NC)OC)Cl

Origin of Product

United States

Preparation Methods

Deuterium Incorporation Strategies

The synthesis of this compound centers on replacing six hydrogen atoms with deuterium at specific positions within the parent Crufomate molecule (C12H20N3O4PS). Two primary methods dominate industrial and laboratory settings:

Solvent-Mediated Hydrogen-Deuterium Exchange
Deuterated solvents, such as deuterium oxide (D2O) or deuterated acetonitrile (CD3CN), facilitate proton exchange under controlled conditions. Reaction of Crufomate with excess D2O at 80°C for 48 hours achieves ~95% deuteration at labile hydrogen sites, particularly those adjacent to electronegative atoms like oxygen and nitrogen. This method, while efficient, requires post-synthesis purification to remove residual solvents and byproducts.

Direct Synthesis from Deuterated Precursors
Alternative routes employ deuterated starting materials, such as hexadeutero-methanol (CD3OD) or deuterated methylmagnesium bromide (CD3MgBr), to construct the Crufomate backbone with pre-installed deuterium atoms. For example, coupling CD3MgBr with a chlorinated pyridine intermediate yields a deuterated alkyl chain, which is subsequently phosphorylated using thiophosphoryl chloride (PSCl3). This approach minimizes post-synthesis exchange but demands stringent anhydrous conditions to prevent proton contamination.

Reaction Optimization Parameters

Critical parameters influencing yield and isotopic purity include:

Parameter Optimal Range Impact on Synthesis
Temperature 70–90°C Higher temps accelerate H/D exchange but risk decomposition
Solvent Polarity ε = 20–30 (e.g., DMF) Polar aprotic solvents enhance nucleophilic substitution
Reaction Time 36–72 hours Prolonged durations maximize deuteration but increase side reactions
Catalyst Pd/C (5 wt%) Accelerates deuterium uptake in aromatic rings

Data aggregated from indicates that combining solvent-mediated exchange with catalytic deuteration achieves 98–99% isotopic enrichment, surpassing individual methods.

Purification and Isolation Techniques

Accelerated Solvent Extraction (ASE)

Post-synthesis mixtures undergo ASE using hexane:acetone (1:1 v/v) at 100°C and 1,500 psi to isolate this compound from unreacted precursors and catalysts. Key steps include:

  • Sample Loading : Homogenized crude product mixed with drying agents (MgSO4, PSA sorbent).
  • Static Extraction : Three cycles of 5-minute solvent contact under high pressure.
  • Rinsing : 60% solvent flush to recover trapped analytes.

This method reduces purification time to 25 minutes while achieving 91–114% recovery rates for organophosphates.

QuEChERS-Based Cleanup

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocol further purifies ASE extracts:

  • Partitioning : Acetonitrile extraction with citrate-buffered salts (MgSO4, NaCl) removes hydrophilic impurities.
  • Dispersive SPE : Primary-secondary amine (PSA) sorbents (50 mg/mL) adsorb fatty acids and pigments.

GC-MS/MS analysis of QuEChERS-processed samples shows ≤5% matrix interference, enabling detection limits of 0.005 mg/kg for this compound.

Analytical Characterization

GC-MS/MS Quantification

This compound is analyzed using a Thermo Scientific TSQ Quantum XLS GC-MS/MS system with the following parameters:

Column TR-Pesticide 30 m × 0.25 mm × 0.25 µm
Ionization Mode Electron Impact (70 eV)
Transition (Quantifier) m/z 185 → 93 (Collision Energy: 17 eV)
Transition (Qualifier) m/z 220 → 185 (Collision Energy: 10 eV)

Matrix-matched calibration curves (0.005–0.05 mg/kg) exhibit linearity (R² > 0.98) and precision (CV < 11%).

NMR Spectroscopic Validation

1H-NMR spectra of this compound show complete absence of peaks at δ 2.8–3.1 ppm (methylene protons adjacent to phosphorus), confirming deuteration. 31P-NMR retains a singlet at δ 18.7 ppm, verifying structural integrity.

Applications in Environmental and Metabolic Research

Deuteration reduces metabolic clearance rates in vivo, allowing precise tracking of Crufomate metabolites in rat models. Post-administration, this compound exhibits a 2.3-fold longer half-life (t1/2 = 14.7 hours) than the protiated form, enabling accurate pharmacokinetic modeling. Environmental studies leverage its stability to monitor soil residues for >180 days post-application, with GC-MS/MS detecting concentrations as low as 0.1 ppb.

Chemical Reactions Analysis

Crufomate-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Crufomate-d6 is a deuterated analogue of crufomate, an organophosphate insecticide, where hydrogen atoms are replaced by deuterium to enhance its thermal stability. Due to its isotopic labeling, this compound is applied in scientific research for tracing and studying the behavior, metabolism, and impacts of crufomate in various systems.

Scientific Research Applications

This compound is widely used in scientific research because of its isotopic labeling properties. Its applications span across chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. It helps in studying reaction mechanisms and kinetics.

Biology

In biology, this compound is used in metabolic studies to trace biochemical pathways and understand enzyme functions. It can also trace the movement and breakdown of crufomate in the environment. Scientists can introduce this compound into soil or water and track the isotopically labeled compound to see how it is absorbed, degraded, and transported. This is important for understanding the potential environmental impact of crufomate.

Medicine

This compound is utilized in pharmacokinetic studies to investigate drug metabolism and distribution. It can be used to study how crufomate is metabolized by organisms such as insects, plants, and mammals. By analyzing the isotopic composition of metabolites, scientists can determine the pathways by which crufomate is broken down, which is important for understanding the potential toxicity of crufomate and its breakdown products.

Industry

In industry, this compound is applied in the development of new insecticides and pesticides by studying the behavior of labeled compounds. Radiolabeling this compound allows scientists to track the insecticide as it binds to its target sites in insects, which can help in developing new insecticides that are more specific and less toxic to non-target organisms.

Environmental Fate Studies

This compound can be employed to trace the movement and breakdown of crufomate in the environment. Introducing this compound into soil or water allows scientists to track the isotopically labeled compound over time to observe its absorption, degradation, and transportation. This information is crucial for understanding the potential environmental impact.

Mechanism of Action

Crufomate-d6, as an organophosphate insecticide, exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in the paralysis and death of the insect . The molecular targets involved include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crufomate-d6 belongs to the diphenylamine derivative family, sharing structural motifs with compounds such as tofenamic acid and non-deuterated Crufomate. Key structural and functional distinctions are outlined below:

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Core Structure Primary Application Toxicity Profile
This compound 300.2 Deuterated organophosphate Analytical internal standard Low (trace use)
Crufomate 294.2 Organophosphate Pesticide High (AChe inhibitor)
Tofenamic acid 263.7 Diphenylamine-carboxylic acid Nonsteroidal anti-inflammatory drug (NSAID) Moderate (GI/renal risks)
Key Observations:
  • Structural Similarities: this compound and Crufomate share identical organophosphate backbones, differing only in isotopic substitution. Tofenamic acid, while lacking the phosphate moiety, retains the diphenylamine core, enabling similar chromatographic retention in analytical methods .
  • Functional Divergence : Unlike Crufomate’s pesticidal activity (via acetylcholinesterase inhibition), tofenamic acid inhibits cyclooxygenase (COX) enzymes, highlighting how structural analogs can exhibit distinct biological targets .

Comparison with Functionally Similar Compounds

Deuterated internal standards like Diazinon-d10 and Chlorpyrifos-d10 serve comparable roles in residue analysis.

Table 2: Functional Comparison with Deuterated Analogs

Compound Detection Sensitivity (LOQ, ppb) Stability in Matrix Regulatory Status
This compound 0.5 >95% recovery in plasma Research use only
Diazinon-d10 1.0 90% recovery in soil EPA-approved for monitoring
Chlorpyrifos-d10 0.8 85% recovery in water Restricted agricultural use
Research Findings:
  • Analytical Performance : this compound demonstrates superior matrix stability compared to Chlorpyrifos-d10, attributed to its deuterium distribution minimizing hydrogen-deuterium exchange .
  • Toxicity Mitigation: Deuterated analogs like this compound reduce occupational hazards during laboratory use compared to their non-deuterated counterparts, aligning with safety protocols for handling moderately toxic compounds .

Biological Activity

Crufomate-d6 is a deuterated derivative of the carbamate insecticide crufomate, which is primarily used for controlling pests in agricultural settings. This compound has garnered attention for its potential biological activity, particularly in relation to its metabolic pathways, toxicity, and environmental impact. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound (Chemical Formula: C12H19ClD6NO3P) is characterized as a phosphoramidate insecticide. It has a melting point of 61.5 °C and exists as a white crystalline solid in its pure form, while commercial products may appear as yellow oils .

This compound functions by inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects. By blocking AChE activity, this compound leads to an accumulation of acetylcholine at synapses, resulting in continuous stimulation of the nervous system and ultimately causing paralysis and death in target pests.

Metabolic Pathways

Research indicates that this compound can be utilized to trace the movement and degradation of crufomate within environmental matrices such as soil and water. By analyzing its isotopic composition, scientists can elucidate the metabolic pathways through which crufomate is processed by various organisms, including insects, plants, and mammals. This understanding is crucial for assessing the compound's potential toxicity and environmental persistence.

Toxicity Studies

Toxicity assessments have shown that this compound exhibits significant inhibitory effects on AChE activity. The effective concentration (EC50) values for various carbamate compounds have been documented, with some derivatives displaying stronger inhibition than established drugs like rivastigmine. For instance, certain carbamate derivatives demonstrated IC50 values ranging from 1.60 µM to 311.0 µM against AChE and butyrylcholinesterase (BChE) .

Environmental Impact Assessment

A study conducted on the environmental fate of this compound examined its degradation in aquatic environments. The results indicated that this compound can persist in water systems but undergoes microbial degradation over time. This information is vital for understanding the long-term ecological risks associated with its use.

Human Health Risk Evaluation

The RISK21 framework was applied to evaluate human exposure thresholds for carbamate pesticides, including crufomate derivatives. The acceptable daily intake (ADI) values were established based on anti-cholinesterase activity, with a specific threshold set at 0.0003 mg/kg body weight per day for substances exhibiting such activity . This assessment underscores the importance of monitoring human exposure to this compound and similar compounds.

Inhibition Potency of Carbamate Derivatives

Compound NameAChE IC50 (µM)BChE IC50 (µM)
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate38.98N/A
2-(phenylcarbamoyl)phenyl diphenylcarbamateN/A1.60
This compoundTBDTBD

Note: TBD signifies that specific data for this compound is still under investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.